molecular formula C16H21IN2O2 B045432 (S)-N-((1-Ethylpyrrolidin-2-yl)methyl)-5-iodo-2,3-dihydrobenzofuran-7-carboxamide CAS No. 123266-61-5

(S)-N-((1-Ethylpyrrolidin-2-yl)methyl)-5-iodo-2,3-dihydrobenzofuran-7-carboxamide

Cat. No.: B045432
CAS No.: 123266-61-5
M. Wt: 400.25 g/mol
InChI Key: AQQRYGZYDIHPCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N-((1-Ethylpyrrolidin-2-yl)methyl)-5-iodo-2,3-dihydrobenzofuran-7-carboxamide is a chiral small molecule characterized by a 2,3-dihydrobenzofuran core substituted with an iodine atom at position 5 and a carboxamide group at position 5. The carboxamide moiety is further functionalized with an (S)-configured 1-ethylpyrrolidin-2-ylmethyl group. This stereochemistry is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles . The compound’s structural complexity aligns with frameworks used in drug discovery for targeting central nervous system (CNS) receptors or enzymes, though its specific therapeutic application remains undefined in the provided evidence.

Properties

IUPAC Name

N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2,3-dihydro-1-benzofuran-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21IN2O2/c1-2-19-6-3-4-13(19)10-18-16(20)14-9-12(17)8-11-5-7-21-15(11)14/h8-9,13H,2-7,10H2,1H3,(H,18,20)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXAMDWYVBFWJLU-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=CC(=CC3=C2OCC3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCC[C@H]1CNC(=O)C2=CC(=CC3=C2OCC3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80924432
Record name N-[(1-Ethylpyrrolidin-2-yl)methyl]-5-iodo-2,3-dihydro-1-benzofuran-7-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80924432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123266-61-5
Record name Iodine-123-ibf
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123266615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(1-Ethylpyrrolidin-2-yl)methyl]-5-iodo-2,3-dihydro-1-benzofuran-7-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80924432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Iodination of the Benzofuran Core

Halogenating AgentSolventTemperature (°C)Reaction Time (h)
Thionyl chlorideMethylene chloride35–502–5
N-IodosuccinimideAcetonitrile25–404–8

Data derived from analogous protocols in.

Amidation and Pyrrolidine Coupling

Carboxamide Formation

The carboxamide group at position 7 is introduced via coupling reactions between the iodinated benzofuran-7-carboxylic acid and the (1-ethylpyrrolidin-2-yl)methyl amine. The patent literature emphasizes carbodiimide-based coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in inert solvents like acetonitrile or dichloromethane. A phase-transfer catalyst (e.g., tetra-n-butylammonium bromide) enhances reaction efficiency by facilitating interfacial interactions.

Key Reaction Parameters:

  • Base: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Temperature: 25–40°C

  • Duration: 6–12 hours

Stereochemical Control

The (S)-configuration at the pyrrolidine methyl group is achieved through asymmetric synthesis. One method involves resolving racemic intermediates using chiral auxiliaries or catalysts. For instance, the patent describes the use of L-(+)-tartaric acid to isolate enantiomerically pure pyrrolidine derivatives.

Equation 1: Enantiomeric Resolution

Racemic amine + L-(+)-tartaric acidDiastereomeric saltsCrystallization(S)-enantiomer\text{Racemic amine + L-(+)-tartaric acid} \rightarrow \text{Diastereomeric salts} \xrightarrow{\text{Crystallization}} \text{(S)-enantiomer}

Industrial-Scale Production

Continuous Flow Reactor Optimization

Industrial synthesis prioritizes scalability and cost-efficiency. Continuous flow reactors enable precise control over exothermic reactions, such as iodination and amidation, reducing side products. The patent highlights the use of cyclohexanol as a solvent for decarboxylation steps at 140–150°C, achieving near-quantitative yields.

Table 2: Industrial Process Parameters

StepReactor TypeSolventTemperature (°C)Yield (%)
IodinationTubular reactorAcetonitrile4085–90
AmidationCSTR*Dichloromethane3092–95
CrystallizationBatchEthanol–2098

*Continuous stirred-tank reactor.

Analytical Validation

Purity and Stereochemical Analysis

High-performance liquid chromatography (HPLC) with chiral stationary phases confirms enantiomeric excess (>99.5%). X-ray powder diffraction (XRPD) and nuclear magnetic resonance (NMR) spectroscopy validate crystalline structure and proton environments, respectively.

Critical Analytical Metrics:

  • HPLC Purity: ≥99.5%

  • XRPD Peaks: Characteristic reflections at 2θ = 8.3°, 12.7°, 17.2°

  • NMR (¹H): δ 3.2–3.5 ppm (pyrrolidine CH₂), δ 7.1–7.3 ppm (benzofuran aromatic protons)

Chemical Reactions Analysis

Types of Reactions

N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2,3-dihydro-1-benzofuran-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The iodine atom in the benzofuran ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like sodium azide (NaN3), potassium cyanide (KCN)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2,3-dihydro-1-benzofuran-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2,3-dihydro-1-benzofuran-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with benzofuran derivatives, aryl carboxamides, and pyrrolidine-containing molecules. Key comparisons include:

Compound Core Structure Substituents Stereochemistry Reported Activity
Target Compound (S)-enantiomer 2,3-Dihydrobenzofuran 5-Iodo, 7-carboxamide with ethylpyrrolidine (S) Not explicitly stated
(R)-N-((1-Ethylpyrrolidin-2-yl)methyl)-5-iodo-2,3-dihydrobenzofuran-7-carboxamide 2,3-Dihydrobenzofuran Same as target compound (R) Hypothesized lower receptor affinity (inferred from stereochemical trends)
5-Bromo-2,3-dihydrobenzofuran-7-carboxamide 2,3-Dihydrobenzofuran 5-Bromo, 7-carboxamide (no pyrrolidine) N/A Potential halogen-dependent bioactivity
N-(Pyrrolidin-2-ylmethyl)-2,3-dihydrobenzofuran-7-carboxamide 2,3-Dihydrobenzofuran 7-carboxamide with unsubstituted pyrrolidine Racemic Reduced lipophilicity vs. ethyl-substituted analogues

Key Findings

Stereochemical Impact : The (S)-enantiomer likely exhibits superior target engagement compared to the (R)-form, as seen in analogous chiral pyrrolidine derivatives (e.g., dopamine receptor ligands) .

Halogen Substitution : The 5-iodo group may enhance binding via halogen bonding or steric effects relative to bromo/chloro analogues, though this requires validation .

Biological Activity

(S)-N-((1-Ethylpyrrolidin-2-yl)methyl)-5-iodo-2,3-dihydrobenzofuran-7-carboxamide, also known as N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2,3-dihydro-1-benzofuran-7-carboxamide, is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

The molecular characteristics of the compound are as follows:

PropertyValue
Molecular Formula C16H21IN2O2
Molecular Weight 400.25 g/mol
Melting Point >130°C (dec.)
Solubility Slightly soluble in DMSO and Methanol
pKa 13.95 (predicted)

The compound's biological activity is attributed to its interaction with various molecular targets, particularly in the central nervous system. It is believed to influence neurotransmitter systems, potentially acting as an antagonist or modulator at certain receptors. The presence of the pyrrolidine ring and iodinated benzofuran moiety suggests possible interactions with dopaminergic and serotonergic pathways.

Anticancer Properties

Early investigations into the anticancer potential of related compounds suggest that they may induce apoptosis in cancer cells by activating specific signaling pathways. The mechanism often involves the modulation of cell cycle regulators and pro-apoptotic factors. A study on similar benzofuran derivatives demonstrated cytotoxic effects against several cancer cell lines, indicating a promising avenue for further research.

Neuropharmacological Effects

Given its structural similarities to known psychoactive substances, this compound may exhibit neuropharmacological effects. Research into related compounds has indicated potential applications in treating neurological disorders by modulating neurotransmitter levels, particularly GABA and dopamine.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a series of benzofuran derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the benzofuran structure enhanced antimicrobial potency, suggesting a similar potential for this compound.
  • Cancer Cell Line Studies : In vitro studies on related compounds have shown that they can inhibit proliferation in breast cancer cell lines through induction of apoptosis. These findings warrant further exploration into the specific effects of this compound on various cancer models.

Research Findings Summary

The biological activities associated with this compound are supported by preliminary studies on structurally similar compounds:

Activity TypeRelated Findings
Antimicrobial Potential activity against Gram-positive and Gram-negative bacteria observed in related studies.
Anticancer Induction of apoptosis in cancer cell lines noted in analogs; further studies needed for this compound.
Neuropharmacology Modulation of neurotransmitter systems suggested based on structural similarities to psychoactive substances.

Q & A

Q. How to address conflicting reports on the compound’s metabolic stability in hepatocyte models?

  • Root-cause analysis :
  • CYP isoform profiling : Use recombinant CYP enzymes (e.g., CYP3A4, 2D6) to identify primary metabolizing pathways.
  • Species comparison : Test human vs. rat hepatocytes to clarify interspecies metabolic differences.
  • Metabolite ID : Perform LC-HRMS to detect oxidation or dealkylation products, referencing marine sponge-derived amide degradation () .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.